molecular formula C40H34N10O7 B13434930 (1Z)-bis({4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl})diazen-1-ium-1-olate

(1Z)-bis({4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl})diazen-1-ium-1-olate

Cat. No.: B13434930
M. Wt: 766.8 g/mol
InChI Key: KKCYAFCJFDFTRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1Z)-bis({4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl})diazen-1-ium-1-olate is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[3,4-c]pyridine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-bis({4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl})diazen-1-ium-1-olate typically involves multi-step organic reactions. The initial steps often include the formation of the pyrazolo[3,4-c]pyridine core, followed by functionalization to introduce the carbamoyl and methoxyphenyl groups. The final step involves the formation of the diazen-1-ium-1-olate moiety under specific reaction conditions, such as the use of diazotizing agents and appropriate solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1Z)-bis({4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl})diazen-1-ium-1-olate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to different pharmacological properties.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

(1Z)-bis({4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl})diazen-1-ium-1-olate:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.

    Medicine: The compound’s potential therapeutic properties could be explored for the treatment of various diseases, including cancer and inflammatory conditions.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (1Z)-bis({4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl})diazen-1-ium-1-olate involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-c]pyridine derivatives, such as:

  • (1Z)-bis({4-[3-carbamoyl-1-(4-hydroxyphenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl})diazen-1-ium-1-olate
  • (1Z)-bis({4-[3-carbamoyl-1-(4-chlorophenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl})diazen-1-ium-1-olate

Uniqueness

The uniqueness of (1Z)-bis({4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl})diazen-1-ium-1-olate lies in its specific functional groups and structural configuration, which confer distinct biological and chemical properties. These unique features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C40H34N10O7

Molecular Weight

766.8 g/mol

IUPAC Name

[4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]phenyl]-[4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]phenyl]imino-oxidoazanium

InChI

InChI=1S/C40H34N10O7/c1-56-29-15-11-26(12-16-29)48-35-31(33(44-48)37(41)51)19-21-46(39(35)53)24-5-3-23(4-6-24)43-50(55)28-9-7-25(8-10-28)47-22-20-32-34(38(42)52)45-49(36(32)40(47)54)27-13-17-30(57-2)18-14-27/h3-18H,19-22H2,1-2H3,(H2,41,51)(H2,42,52)

InChI Key

KKCYAFCJFDFTRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N=[N+](C5=CC=C(C=C5)N6CCC7=C(C6=O)N(N=C7C(=O)N)C8=CC=C(C=C8)OC)[O-])C(=N2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.